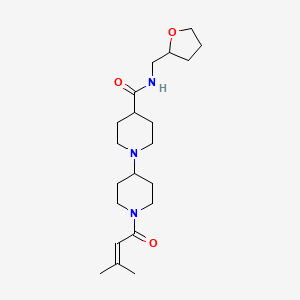![molecular formula C19H25F2N3O2 B5140697 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5140697.png)
1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as DFP-10825, it is a small molecule inhibitor that selectively targets the enzyme fatty acid amide hydrolase (FAAH) and has been shown to have promising effects in preclinical studies. In
Mecanismo De Acción
DFP-10825 selectively binds to the active site of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone and inhibits its enzymatic activity. The enzyme 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) into inactive metabolites. By inhibiting 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, DFP-10825 increases the levels of endocannabinoids, which can bind to cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects
DFP-10825 has been shown to produce various biochemical and physiological effects in preclinical studies. It has been demonstrated to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. Additionally, DFP-10825 has been shown to improve memory and cognitive function in rodents. These effects are likely due to the increased levels of endocannabinoids produced by the inhibition of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for in vitro and in vivo studies. Additionally, it has high selectivity for 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, making it a useful tool for studying the role of endocannabinoids in various physiological processes. However, DFP-10825 has some limitations, such as its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
DFP-10825 has shown promising results in preclinical studies, and several future directions for research can be pursued. One potential area of research is exploring the therapeutic potential of DFP-10825 for various diseases such as chronic pain, inflammation, and anxiety disorders. Additionally, further studies can be conducted to understand the long-term effects of DFP-10825 on the endocannabinoid system and its potential for addiction and abuse. Finally, researchers can explore the development of more potent and selective 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone inhibitors based on the structure of DFP-10825.
Conclusion
In conclusion, 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, or DFP-10825, is a small molecule inhibitor that selectively targets the enzyme 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone. It has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. The synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for scientific research. Further studies can be conducted to explore the therapeutic potential of DFP-10825 and its long-term effects on the endocannabinoid system.
Métodos De Síntesis
The synthesis of DFP-10825 involves a multi-step process that begins with the reaction of 3,4-difluoroaniline with 3-bromo-1-chloropropane to form 3-(3,4-difluorophenylamino)-1-chloropropane. This intermediate is then reacted with piperidine-3-one to produce 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, which is the final product. The synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential therapeutic applications. It has been shown to have potent and selective inhibition of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood. By inhibiting 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, DFP-10825 increases the levels of endocannabinoids, leading to potential therapeutic benefits.
Propiedades
IUPAC Name |
1-[3-[3-(3,4-difluoroanilino)piperidin-1-yl]-3-oxopropyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O2/c20-16-7-6-14(12-17(16)21)22-15-4-3-10-24(13-15)19(26)8-11-23-9-2-1-5-18(23)25/h6-7,12,15,22H,1-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPWLONMLOBOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{3-[(3,4-Difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)


![1-(4-ethylphenyl)-3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5140666.png)

![[4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5140676.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5140683.png)
![1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)
![methyl 3-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140699.png)
![N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide](/img/structure/B5140702.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5140706.png)